2-Bromo-2'-chloropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

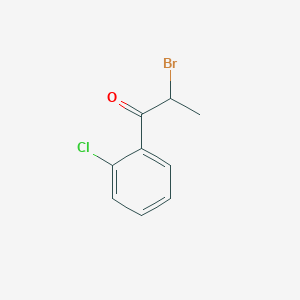

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBPNBFQCNGDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997209 | |

| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75815-22-4 | |

| Record name | 2-Bromo-1-(2-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2'-chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075815224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2'-chloropropiophenone IUPAC name and structure

An In-depth Technical Guide to 2-Bromo-2'-chloropropiophenone For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of interest in synthetic organic chemistry. The guide details its chemical identity, including its IUPAC name and structure. Physicochemical properties are summarized and compared with its isomers. Detailed experimental protocols for its synthesis via α-bromination are provided. Furthermore, this guide explores the significance of its structural isomers, such as 2-bromo-3'-chloropropiophenone, as key intermediates in the synthesis of pharmaceutical compounds like Bupropion and discusses their toxicological profiles, including mechanisms of genotoxicity.

Chemical Identity and Structure

This compound belongs to the propiophenone class of organic compounds, which are characterized by a three-carbon ketone chain attached to a phenyl group.[1] The nomenclature precisely describes its molecular architecture: "propiophenone" defines the core structure, "2-Bromo" indicates a bromine atom on the alpha (α) carbon of the propionyl chain, and "2'-chloro" specifies a chlorine atom at the ortho position of the phenyl ring.[1]

-

IUPAC Name: 2-bromo-1-(2-chlorophenyl)propan-1-one[2]

-

Structure:

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes available data for the target compound and its common isomers, 2-Bromo-3'-chloropropiophenone and 2-Bromo-4'-chloropropiophenone, for comparative purposes.

| Property | This compound | 2-Bromo-3'-chloropropiophenone | 2-Bromo-4'-chloropropiophenone |

| CAS Number | 75815-22-4[2] | 34911-51-8[5] | 877-37-2[1] |

| Molecular Weight | 247.52 g/mol [3][4] | 247.52 g/mol [5] | 247.51 g/mol [1] |

| Appearance | - | Colorless to pale yellow liquid[3] | White crystalline solid[2] |

| Melting Point | Not available | Not applicable | 77-79 °C[2] |

| Boiling Point | Not available | 148-148.5 °C @ 9 Torr[3] | 296.7 °C @ 760 mmHg (Predicted)[2] |

| Solubility | Not available | Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate[3] | Soluble in organic solvents (ethanol, acetone, dichloromethane), slightly soluble in water[5] |

| Storage | Sealed in dry, 2-8°C[3] | Refrigerator, Under Inert Atmosphere[3] | - |

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of its precursor, 2'-chloropropiophenone. This reaction involves an electrophilic attack on the enol or enolate form of the ketone.

General Synthesis Workflow

The diagram below illustrates the straightforward, single-step conversion from the starting material to the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: α-Bromination

The following protocol is a representative procedure based on established methods for the α-bromination of related chloropropiophenones.[6][7] Researchers should optimize conditions for their specific setup.

Materials:

-

2'-Chloropropiophenone

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃, catalytic amount)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Dissolve 2'-chloropropiophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a catalytic amount of anhydrous aluminum chloride.

-

Prepare a solution of bromine (1.0-1.1 eq) in chloroform.

-

Slowly add the bromine solution dropwise to the stirred solution of 2'-chloropropiophenone at a controlled temperature, typically between 0-25°C, to manage the reaction rate and selectivity.[1]

-

After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid (HBr).

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crystalline residue by washing with cold petroleum ether or through recrystallization to obtain pure this compound.

Role in Drug Development and Synthesis

While this compound is primarily a laboratory chemical, its isomer, 2-bromo-3'-chloropropiophenone, is a crucial intermediate in the commercial synthesis of Bupropion, a widely used antidepressant and smoking cessation aid.[1] The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by tert-butylamine.

Bupropion Synthesis Pathway

The diagram below outlines the key transformation in the synthesis of Bupropion from its propiophenone precursor.

Caption: Synthetic relationship between the propiophenone intermediate and Bupropion.

Toxicology and Biological Effects

There is limited direct toxicological data for this compound. However, studies on its isomer, 2-bromo-3'-chloropropiophenone (BCP), an impurity found in Bupropion, have revealed significant genotoxic effects.[7]

BCP has been shown to be mutagenic, clastogenic (causing structural chromosome damage), and aneugenic (causing changes in chromosome number).[7] This genotoxicity is mediated through the generation of reactive metabolites.[7]

Proposed Mechanism of Genotoxicity

Research suggests that the metabolism of BCP can lead to the formation of radical intermediates, which in turn generate Reactive Oxygen Species (ROS).[7] These ROS can cause oxidative damage to DNA, leading to mutations and chromosomal aberrations. The addition of antioxidants like N-acetyl-l-cysteine has been shown to reduce these genotoxic effects.[7]

The following diagram illustrates this proposed toxicological pathway.

Caption: Proposed mechanism for the genotoxicity of 2-bromo-3'-chloropropiophenone.

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nexthium.cn [nexthium.cn]

- 6. 2-Bromo-1-(2-bromo-3-chlorophenyl)propan-1-one [chemicalbook.com]

- 7. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Bromo-2'-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloropropiophenone is a halogenated aromatic ketone that serves as a key intermediate in organic synthesis. Its structural features, particularly the presence of a reactive α-bromo ketone and a chlorinated phenyl ring, make it a versatile building block for the synthesis of various pharmaceutical compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to distinguish this isomer from its 3'-chloro and 4'-chloro counterparts, as their properties can differ.

| Property | Value | Reference |

| CAS Number | 75815-22-4 | [1][2][3] |

| Molecular Formula | C₉H₈BrClO | [1][4] |

| Molecular Weight | 247.52 g/mol | [1][4] |

| Appearance | Liquid | [5][6] |

| Boiling Point | 140-143 °C at 15 Torr | [7] |

| Solubility | Expected to have moderate solubility in organic solvents. | [5] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [2][8] |

Experimental Protocols

The primary method for the synthesis of this compound is the α-bromination of 2'-chloropropiophenone. This reaction can be achieved using various brominating agents and conditions.

Synthesis via α-Bromination of 2'-Chloropropiophenone with Molecular Bromine

This protocol describes the direct bromination using molecular bromine (Br₂), a common and effective method for preparing α-bromo ketones.[9]

Materials:

-

2'-Chloropropiophenone

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Aluminum Chloride (AlCl₃) (optional, as a catalyst)

-

Nitrogen gas (N₂)

-

Petroleum ether

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Dissolve 2'-chloropropiophenone in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, a small amount of anhydrous aluminum chloride can be added to the solution.[9]

-

Cool the solution to a controlled temperature, typically between 0-25°C, to manage the reaction rate and minimize side reactions.[9]

-

Slowly add a stoichiometric amount of molecular bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a period of 2 to 6 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[9]

-

Upon completion, bubble nitrogen gas through the reaction mixture to remove any excess bromine and the hydrogen bromide (HBr) byproduct.

-

The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude product can be purified by washing with a non-polar solvent like petroleum ether to remove impurities, followed by drying.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a reactive molecule primarily due to the electrophilic carbon atom alpha to the carbonyl group, which is bonded to the bromine atom. This makes it susceptible to nucleophilic substitution reactions.[9]

-

Nucleophilic Substitution: It readily reacts with primary and secondary amines to form α-aminoketones. This reactivity is fundamental to its use in the synthesis of various pharmacologically active compounds. For instance, the reaction with tert-butylamine is a key step in the synthesis of bupropion and its analogs, although the commercially established synthesis of bupropion itself starts from the 3'-chloro isomer.[9]

-

Intermediate in Organic Synthesis: Beyond amine reactions, it can be used to synthesize other organic molecules. The α-bromo ketone moiety is a precursor for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[9]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways directly associated with this compound. Its primary role in the scientific literature is as a chemical intermediate.[3]

It is important to note that a related isomer, 2-bromo-3'-chloropropiophenone (BCP), which is an impurity in the antidepressant bupropion, has been studied for its genotoxicity.[10] Studies have shown that BCP can induce the formation of reactive oxygen species (ROS), leading to mutagenic, clastogenic, and aneugenic effects.[10] This genotoxicity is thought to be mediated by its reactive metabolites.[10] While this information pertains to a different isomer, it highlights a potential area for toxicological investigation for this compound.

Logical Relationship of Genotoxicity for the 3'-chloro Isomer:

Caption: Postulated genotoxicity mechanism for the related 3'-chloro isomer.

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes. Its physicochemical properties are distinct, and its reactivity is dominated by the α-bromo ketone functionality. While direct biological and signaling pathway data for this specific isomer are scarce, its structural similarity to other pharmacologically relevant compounds and their impurities suggests that further investigation into its biological effects is warranted. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. This compound | 75815-22-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CAS 75815-22-4: 2-Bromo-1-(2-chlorophenyl)-1-propanone [cymitquimica.com]

- 6. 2-bromo-1-(2-chlorophenyl)propan-1-one | 75815-22-4 [sigmaaldrich.com]

- 7. 75815-22-4 | CAS DataBase [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 10. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-2'-chloropropiophenone (CAS 75815-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-chloropropiophenone, a halogenated aromatic ketone of interest in synthetic organic chemistry. Due to its reactive α-bromo ketone moiety, this compound serves as a versatile intermediate for the synthesis of more complex molecules. This document consolidates available data on its physicochemical properties, synthesis, and reactivity, offering a valuable resource for professionals in research and development.

Core Chemical Identity

This compound, with the CAS number 75815-22-4, is a propiophenone derivative characterized by a bromine atom at the alpha position of the propyl chain and a chlorine atom at the ortho position of the phenyl ring.[1] Its systematic IUPAC name is 2-bromo-1-(2-chlorophenyl)propan-1-one.[2] The presence of two distinct halogen atoms at specific positions, combined with the ketone functional group, imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited in publicly accessible literature. The information available is summarized below. It is important to note that detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) is typically provided by chemical suppliers upon purchase and is not broadly published.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75815-22-4 | [6] |

| Molecular Formula | C₉H₈BrClO | [6][7] |

| Molecular Weight | 247.52 g/mol | [7] |

| Physical Form | Liquid | [1][8] |

| Boiling Point | 259.5°C at 760 mmHg | [6] |

| Density | 1.518 g/cm³ | [6] |

| Flash Point | 110.7°C | [6] |

| Solubility | Moderately soluble in organic solvents. | [1] |

| Storage | 2-8°C, in a well-closed container. | [9] |

Synthesis and Reactivity

The primary synthetic route to this compound is the α-bromination of 2'-chloropropiophenone.[3] This reaction is analogous to the synthesis of related isomers, such as the precursors for the antidepressant bupropion, which involves the bromination of 3'-chloropropiophenone.[3] The α-bromo group in the target molecule is a reactive site for nucleophilic substitution reactions.[3]

Experimental Protocols

1. Synthesis of this compound via α-Bromination of 2'-Chloropropiophenone

This procedure describes a general method for the electrophilic bromination of a chloropropiophenone at the α-position using molecular bromine.

-

Materials: 2'-Chloropropiophenone, Molecular Bromine (Br₂), Chloroform (or a similar inert solvent like dichloromethane or acetic acid), Aluminum chloride (optional, as a catalyst), Petroleum ether, Saturated sodium bicarbonate solution, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 2'-chloropropiophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, add a small amount of aluminum chloride.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a solution of molecular bromine (1.0-1.1 eq) in chloroform dropwise to the stirred solution. Maintain the temperature between 0-25°C to control the reaction rate and minimize side products.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[3][10]

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by washing with cold petroleum ether or by recrystallization to afford this compound.[10]

-

2. Reaction with tert-Butylamine (Generalized Nucleophilic Substitution)

This protocol outlines a general procedure for the reaction of an α-bromo-chloropropiophenone with tert-butylamine, a key step in the synthesis of bupropion-related structures.

-

Materials: this compound, tert-Butylamine, an appropriate solvent (e.g., acetonitrile or a mixture of N-methyl-2-pyrrolidinone and toluene), Dichloromethane, Water.

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add an excess of tert-butylamine (e.g., 4-10 eq).[11]

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 2-6 hours). Monitor the reaction by TLC.[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess tert-butylamine and solvent by evaporation under reduced pressure.[11]

-

Dissolve the residue in a mixture of dichloromethane and water and perform a liquid-liquid extraction.

-

Separate the organic layer, dry it over a suitable drying agent, and concentrate it under reduced pressure to obtain the crude aminated product.

-

Further purification can be achieved through column chromatography or by forming a hydrochloride salt and recrystallizing.

-

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow for the synthesis of α-bromo-chloropropiophenones and their subsequent amination.

Caption: General synthetic workflow for this compound and its subsequent amination.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis.[2] While its isomer, 2-bromo-3'-chloropropiophenone, is a known precursor in the industrial synthesis of bupropion, the applications of the 2'-chloro isomer are less documented but are of interest for creating novel molecular scaffolds.[3] The reactivity of the α-bromo ketone functionality allows for its use in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.[3] Furthermore, the chlorinated phenyl ring provides a site for further chemical modifications through cross-coupling reactions or other aromatic substitution methods.[3]

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the chemical nature and synthetic utility of this compound. As research progresses, further applications and more detailed experimental data for this compound are anticipated to become available.

References

- 1. CAS 75815-22-4: 2-Bromo-1-(2-chlorophenyl)-1-propanone [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 2-Bromo-2’-chloropropiophenone | CAS#:75815-22-4 | Chemsrc [chemsrc.com]

- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 8. 2-bromo-1-(2-chlorophenyl)propan-1-one | 75815-22-4 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-bromo-4-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 11. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

theoretical properties of 2-Bromo-2'-chloropropiophenone

An In-depth Technical Guide on the Theoretical Properties of 2-Bromo-2'-chloropropiophenone

Introduction

This compound is a halogenated aromatic ketone belonging to the propiophenone class of organic compounds.[1] Its structure, featuring an α-bromo ketone moiety and a chlorinated phenyl ring, imparts unique reactivity that makes it a valuable intermediate in synthetic organic chemistry.[1] The systematic IUPAC name for this compound is 2-bromo-1-(2-chlorophenyl)propan-1-one.[1] This guide provides a comprehensive overview of its theoretical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectral Properties

The are summarized below. While specific experimental data for the 2'-chloro isomer is limited in the provided search results, data for related isomers like 2-Bromo-4'-chloropropiophenone is included for comparative reference where noted.

Physicochemical Data

| Property | Value | Source (or reference isomer) |

| CAS Number | 75815-22-4 | [2][3][4] |

| Molecular Formula | C₉H₈BrClO | [2][3] |

| Molecular Weight | 247.52 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder | [5] (4'-chloro isomer) |

| Melting Point | 90-94°C | [5] (4'-chloro isomer) |

| Boiling Point | 285°C (decomposes) | [5] (4'-chloro isomer) |

| Density | 1.52 g/cm³ at 25°C | [5] (4'-chloro isomer) |

| Solubility | Soluble in DCM, THF, DMF; slightly soluble in ethanol | [5] |

| LogP | 2.8 | [5] (4'-chloro isomer) |

Spectral Data

| Analysis Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (on the chlorophenyl ring), a quartet for the methine proton at the α-carbon, and a doublet for the methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the aromatic ring (with shifts influenced by the chlorine substituent), the α-carbon bearing the bromine, and the methyl carbon. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (247.52), with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) atoms. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, along with bands for C-H stretching and bending, C-C aromatic stretching, and C-Br/C-Cl stretching in the fingerprint region. |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the α-bromo ketone functional group. This moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions.[1] The chlorine atom on the phenyl ring also provides a site for further chemical modifications via cross-coupling or other aromatic substitution methods.[1]

Key Reactions

-

Nucleophilic Substitution: The compound readily reacts with primary and secondary amines to yield α-aminoketones, a fundamental transformation in the synthesis of many pharmacologically active compounds.[1]

-

Heterocycle Formation: The reactivity of the α-bromo ketone allows for its use as a building block in the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[1]

-

Reactions with other Nucleophiles: While less common, it can react with alcohols to form α-ether derivatives or with carboxylic acid salts to yield esters.[1]

Caption: Nucleophilic substitution reaction of this compound.

Synthesis Pathway

The standard synthesis for α-brominated propiophenones involves the direct bromination of the corresponding propiophenone precursor.[1] The reaction mechanism can be either an electrophilic substitution or a radical pathway, highly dependent on the reaction conditions.[7] Using molecular bromine (Br₂), often with a Lewis acid catalyst like aluminum chloride (AlCl₃), is a common method.[1][8][9] The catalyst polarizes the bromine molecule, increasing its electrophilicity and promoting the reaction at the α-carbon.[1]

Caption: General workflow for the synthesis of this compound.

Applications and Significance

This compound and its isomers are significant intermediates in the pharmaceutical and chemical industries.

-

Pharmaceutical Synthesis: The structural isomer, 2-bromo-3'-chloropropiophenone, is a well-known key intermediate in the commercial synthesis of bupropion, a widely used antidepressant and smoking cessation aid.[1][10] this compound itself is used as a reagent in the synthesis of a bupropion impurity, 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride.[2]

-

Precursor for Other Compounds: The 4'-chloro isomer serves as a precursor in the synthesis of various research chemicals, including synthetic cathinones.[11]

-

Research Chemical: Due to its defined reactivity, the compound is valuable in laboratory research and development for creating novel organic molecules.[12]

Caption: Relationship between propiophenone isomers and their applications.

Experimental Protocols

The following is a representative protocol for the α-bromination of a chloropropiophenone, based on methods reported for its isomers.[8][9]

Synthesis of 2-Bromo-4'-chloropropiophenone

-

Materials: 4'-Chloropropiophenone, bromine, chloroform, aluminum chloride (anhydrous), petroleum ether.

-

Procedure:

-

Dissolve 16.8 g (0.1 mol) of 4'-chloropropiophenone in 100 ml of chloroform in a flask.[8]

-

Add a small amount of anhydrous aluminum chloride to the solution.[8][9]

-

Prepare a solution of 15.9 g (0.1 mol) of bromine in 20 ml of chloroform.[8]

-

Add the bromine solution dropwise to the 4'-chloropropiophenone solution while stirring. Maintain the reaction temperature between 30-35°C.[9]

-

After the addition is complete, continue to stir the mixture overnight at room temperature.[8]

-

Following the reaction, filter the mixture.[8]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crystalline residue.[8]

-

Wash the crystalline residue with petroleum ether and dry to yield the final product.[8]

-

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][15]

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[13]

-

Skin Protection: Handle with gloves and wear impervious, fire/flame resistant clothing.[13][16]

-

Respiratory Protection: If dust is formed or when handling large quantities, wear an approved dust mask or respirator.[16]

-

-

Storage Conditions:

References

- 1. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 2. This compound | 75815-22-4 [chemicalbook.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 8. 2-bromo-4-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. veeprho.com [veeprho.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 16. lookchem.com [lookchem.com]

- 17. biosynth.com [biosynth.com]

2-Bromo-2'-chloropropiophenone molecular weight and formula

An Overview of its Fundamental Properties

2-Bromo-2'-chloropropiophenone is a chemical compound utilized as a reagent in various synthetic processes. Notably, it serves as an intermediate in the synthesis of other chemical structures. For instance, it is documented as a reagent in the creation of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride. This compound is also recognized as an impurity of Bupropion, a medication that acts as an inhibitor of monoamine uptake and an antagonist of certain nicotinic acetylcholine receptors.

Below is a summary of the key molecular identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₉H₈BrClO[1][2] |

| Molecular Weight | 247.52 g/mol [1][2] |

| CAS Number | 75815-22-4[1][2][3] |

References

Spectroscopic Data Interpretation of 2-Bromo-2'-chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 2-Bromo-2'-chloropropiophenone. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on the theoretical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and expected values outlined herein serve as a valuable resource for researchers in identifying and characterizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.8 - 2.0 | Doublet | ~7 |

| CH | 5.2 - 5.5 | Quartet | ~7 |

| Aromatic H (H6') | 7.6 - 7.8 | Multiplet | - |

| Aromatic H (H3', H4', H5') | 7.2 - 7.5 | Multiplet | - |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C1' (C-Cl) | 130 - 133 |

| C2' (C-C=O) | 135 - 138 |

| C3', C4', C5', C6' | 125 - 132 |

| CH-Br | 40 - 45 |

| CH₃ | 20 - 25 |

Predicted in CDCl₃ solvent.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1690 - 1710 | Strong |

| C-H (Aromatic) | 3050 - 3100 | Medium |

| C-H (Aliphatic) | 2950 - 3000 | Medium |

| C=C (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-Cl | 750 - 780 | Strong |

| C-Br | 550 - 650 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z | Predicted Fragment | Notes |

| 246/248/250 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Br and Cl. |

| 139/141 | [C₇H₄ClO]⁺ | Loss of CH(Br)CH₃ (benzoyl cation fragment). |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the benzoyl cation. |

| 167 | [M - Br]⁺ | Loss of a bromine radical. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

¹H NMR:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 240 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

2.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

2.3.2. Data Acquisition

-

Gas Chromatography (GC):

-

Injector: Typically set to 250 °C with a split injection (e.g., 50:1 split ratio).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Typically m/z 40-400 to detect the molecular ion and expected fragments.

-

Ion Source Temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of this compound.

An In-depth Technical Guide to the Reaction Kinetics of 2-Bromo-2'-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 2-Bromo-2'-chloropropiophenone, a key intermediate in organic synthesis. This document outlines the fundamental reaction mechanisms, influencing factors, and detailed experimental protocols for kinetic analysis. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide incorporates illustrative data from analogous α-bromo ketone systems to provide a comparative framework.

Introduction to Reaction Kinetics

This compound, with the IUPAC name 2-bromo-1-(2-chlorophenyl)propan-1-one, is a halogenated propiophenone derivative.[1] Its reactivity is primarily centered around two key transformations: the α-bromination of the precursor 2'-chloropropiophenone and subsequent nucleophilic substitution reactions at the α-carbon. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of desired products in pharmaceutical and chemical manufacturing.

The primary reaction for the formation of this compound is the α-bromination of 2'-chloropropiophenone. This reaction typically proceeds via an acid-catalyzed enolization mechanism, where the formation of the enol is the rate-determining step.[2][3][4] The subsequent reaction of the enol with an electrophilic bromine source is rapid.

Factors Influencing Reaction Kinetics

Several factors significantly impact the rate and efficiency of reactions involving this compound and its synthesis. These include:

-

Reactant Concentration: In the acid-catalyzed α-bromination of ketones, the reaction rate is typically first order with respect to the ketone and the acid catalyst, and zero order with respect to the halogen.[3]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate by providing more molecules with the necessary activation energy.[1] However, for α-bromination, higher temperatures can also lead to the formation of undesired byproducts, such as di-brominated species.[5]

-

Solvent: The choice of solvent can influence reaction rates by affecting the stability of intermediates and transition states. For the bromination of propiophenones, solvents like acetic acid and dichloromethane are commonly used.[1][5]

-

Catalyst: The presence and concentration of a catalyst, typically an acid for α-bromination, are critical. The catalyst facilitates the formation of the enol intermediate, which is the rate-limiting step.[2][4]

Quantitative Kinetic Data (Illustrative)

Table 1: Illustrative Rate Constants for the Acid-Catalyzed Bromination of Acetophenone

| Temperature (°C) | [Acetophenone] (mol/L) | [H⁺] (mol/L) | Rate Constant (k) (L/mol·s) |

| 25 | 0.1 | 0.1 | 2.5 x 10⁻⁵ |

| 35 | 0.1 | 0.1 | 7.0 x 10⁻⁵ |

| 25 | 0.2 | 0.1 | 2.5 x 10⁻⁵ |

| 25 | 0.1 | 0.2 | 5.0 x 10⁻⁵ |

Note: This data is illustrative for acetophenone and serves to demonstrate the dependence of the reaction rate on temperature and catalyst concentration.

Table 2: Relative Rate Constants for Nucleophilic Substitution of α-Bromo Ketones with a Generic Nucleophile

| α-Bromo Ketone | Relative Rate Constant |

| 2-Bromopropiophenone | 1.0 |

| This compound | Expected to be slightly slower due to steric hindrance from the ortho-chloro group |

| 2-Bromo-4'-chloropropiophenone | Expected to have a similar rate to the unsubstituted analog |

Note: This table provides a qualitative comparison. The actual rates will depend on the specific nucleophile, solvent, and temperature.

Experimental Protocols

Detailed experimental protocols are essential for accurate kinetic studies. The following are methodologies for investigating the α-bromination of 2'-chloropropiophenone and the subsequent nucleophilic substitution of the product.

Protocol for a-Bromination Kinetic Study

Objective: To determine the rate law and rate constant for the acid-catalyzed bromination of 2'-chloropropiophenone.

Materials:

-

2'-chloropropiophenone

-

Molecular bromine (Br₂) or N-bromosuccinimide (NBS)

-

Glacial acetic acid (solvent and catalyst)

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

-

Quartz cuvettes

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of 2'-chloropropiophenone and bromine in glacial acetic acid of known concentrations.

-

Reaction Initiation: In a quartz cuvette placed in a thermostatted spectrophotometer, mix the 2'-chloropropiophenone solution with the acetic acid. Allow the solution to equilibrate to the desired temperature.

-

Data Acquisition: Initiate the reaction by adding a known volume of the bromine stock solution. Immediately begin monitoring the disappearance of the bromine color at its λmax (around 400 nm) over time.

-

Data Analysis: Plot the absorbance of bromine versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of 2'-chloropropiophenone and the acid catalyst (acetic acid), the order of the reaction with respect to each can be determined. The rate constant (k) can then be calculated from the rate law.

Protocol for Nucleophilic Substitution Kinetic Study

Objective: To measure the rate of nucleophilic substitution of this compound with an amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., tert-butylamine)

-

A suitable solvent (e.g., acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostatted reaction vessel

-

Syringes for sampling

Procedure:

-

Reaction Setup: In a thermostatted reaction vessel, dissolve a known amount of this compound in the solvent.

-

Reaction Initiation: Add a known concentration of the amine to the reaction vessel to start the reaction.

-

Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent or addition of an acid).

-

HPLC Analysis: Analyze each quenched aliquot by HPLC to determine the concentration of the remaining this compound and the formed product.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, the order of the reaction and the rate constant can be determined using integral or differential methods.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow for kinetic analysis.

Caption: Acid-catalyzed α-bromination of 2'-chloropropiophenone.

Caption: General experimental workflow for a kinetic study.

Conclusion

The study of the reaction kinetics of this compound is fundamental to its efficient synthesis and application in drug development and other areas of organic chemistry. While specific quantitative data for this compound remains elusive in the public domain, the principles of α-halogenation of ketones and nucleophilic substitution provide a strong framework for understanding its reactivity. The experimental protocols and illustrative data presented in this guide offer a solid foundation for researchers to conduct their own detailed kinetic investigations. Further research to quantify the rate constants and activation energies for the reactions of this compound would be highly valuable to the scientific community.

References

- 1. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

Navigating the Structural Elucidation of 2-Bromo-2'-chloropropiophenone: A Technical Guide

Disclaimer: As of late 2025, a detailed, publicly available single-crystal X-ray diffraction analysis of 2-Bromo-2'-chloropropiophenone is not present in the crystallographic literature. This guide, therefore, provides a comprehensive overview of the methodologies for its synthesis and characterization, alongside a standardized workflow for crystal structure analysis, drawing upon data from its structural isomers to offer a predictive and comparative framework.

Introduction to this compound

This compound, with the systematic IUPAC name 2-bromo-1-(2-chlorophenyl)propan-1-one, is a halogenated aromatic ketone.[1] Its structure is characterized by a propiophenone backbone, with a bromine atom at the alpha position to the carbonyl group and a chlorine atom at the ortho position of the phenyl ring.[1] This compound and its isomers are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Notably, the meta-isomer, 2-bromo-3'-chloropropiophenone, is a known impurity and intermediate in the synthesis of the antidepressant bupropion.[1] The specific placement of the halogen atoms imparts unique reactivity, making it a versatile building block in organic synthesis.[1]

Physicochemical Properties

While specific data for the 2'-chloro isomer is sparse, the properties of its 3'- and 4'-chloro isomers provide valuable reference points for researchers.

| Property | 2-Bromo-3'-chloropropiophenone | 2-Bromo-4'-chloropropiophenone |

| CAS Number | 34911-51-8 | 877-37-2[4] |

| Molecular Formula | C₉H₈BrClO | C₉H₈BrClO[4] |

| Molecular Weight | 247.52 g/mol [2] | 247.52 g/mol [4] |

| Appearance | Colorless to yellow liquid | White to pale yellow crystalline powder[4] |

| Melting Point | Not specified | 90-94°C[4] |

| Boiling Point | Not specified | 285°C (decomposes)[4] |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate. | Soluble in DCM, THF, DMF; slightly soluble in ethanol.[4] |

| Density | 1.470 - 1.550 g/cm³[2] | 1.52 g/cm³ at 25°C[4] |

Synthesis and Crystallization

The primary route to synthesizing this compound and its isomers is through the α-bromination of the corresponding chloropropiophenone precursor.[1][5] This reaction requires careful control of conditions to ensure selective bromination at the alpha-carbon of the keto group and to minimize side reactions.[1]

Experimental Protocol: Synthesis of Brominated Chloropropiophenones

This protocol is a generalized procedure based on the synthesis of the 4'-chloro isomer and can be adapted for the 2'-chloro target compound.[1][6]

-

Reaction Setup: Dissolve the starting material, 2'-chloropropiophenone, in a suitable solvent such as chloroform or dichloromethane in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.[1][6] A catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, may be added.[6]

-

Bromination: Cool the solution to a controlled temperature, typically between 0-35°C, to manage the exothermic reaction.[1][6] Slowly add a stoichiometric equivalent of molecular bromine (Br₂), dissolved in the same solvent, dropwise to the reaction mixture with continuous stirring.[1][6]

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched. This can be achieved by bubbling nitrogen gas through the mixture to remove excess bromine and the hydrogen bromide byproduct.[6] The reaction mixture is then washed sequentially with a sodium sulfite solution, a saturated sodium bicarbonate solution, and water.[7]

-

Purification and Crystallization: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7] For crystal structure analysis, high-purity single crystals are required. Recrystallization is the primary method for purification. The crude product should be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allowed to cool slowly to room temperature, followed by further cooling at 2-8°C to promote the formation of well-ordered crystals.

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[9]

General Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer. An X-ray beam is directed at the crystal, which is rotated through a series of angles.[9] As the crystal rotates, thousands of diffraction spots are recorded by a detector.[8] The intensity and position of each spot are measured.

-

Data Processing: The raw diffraction images are processed to index the reflections and determine the unit cell parameters and the crystal's space group.[8] The intensities of the reflections are integrated and scaled to create a final reflection data file.[9]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[10] An atomic model is built into this map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.[10] The quality of the final structure is assessed using metrics like the R-factor.

Illustrative Crystallographic Data

To provide researchers with an example of the data obtained from a crystal structure analysis, the following table presents crystallographic information for a related cathinone derivative. It is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system.

| Parameter | Example Value for a Related Compound |

| Chemical Formula | C₁₂H₁₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 9.5 Å, c = 13.2 Åα = 90°, β = 109.1°, γ = 90° |

| Volume | 1198 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.50 g/cm³ |

| R-factor | ~0.04 (for a well-refined structure) |

Applications in Drug Development

Halogenated propiophenones are crucial intermediates in medicinal chemistry.[2] The α-bromo group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, to build more complex molecules.[1] The chlorinated phenyl ring influences the electronic properties of the molecule and can be a site for further modification through cross-coupling reactions.[1] A comprehensive understanding of the solid-state structure of intermediates like this compound is vital for controlling polymorphism, ensuring purity, and optimizing the synthesis of the final API, ultimately impacting drug stability and efficacy.

References

- 1. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. veeprho.com [veeprho.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

Determining the Solubility of 2-Bromo-2'-chloropropiophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-2'-chloropropiophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable and reproducible solubility data, crucial for process development, formulation, and quality control.

Introduction

This compound (CAS No. 75815-22-4) is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and for the development of stable formulations. The principle of "like dissolves like" suggests that this relatively non-polar compound will exhibit greater solubility in non-polar organic solvents.

Qualitative Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of 2-Bromo-chloropropiophenone Isomers

| Solvent | Solubility of 2-Bromo-3'-chloropropiophenone | Solubility of 2-Bromo-4'-chloropropiophenone |

| Acetonitrile | Soluble | Not Reported |

| Chloroform | Soluble | Not Reported |

| Dichloromethane | Soluble | Not Reported |

| Ethyl Acetate | Soluble | Not Reported |

| DMSO | Not Reported | Sparingly Soluble (1-10 mg/mL)[1] |

| Ethanol | Not Reported | Sparingly Soluble (1-10 mg/mL)[1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The following protocols describe two widely accepted methods for determining the thermodynamic solubility of a compound.

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[2][3][4] It involves equilibrating an excess amount of the solute with the solvent over a specified period and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., acetonitrile, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

NMR spectroscopy offers a rapid and accurate alternative to the shake-flask method for determining solubility, with the advantage of not requiring the separation of the solid and liquid phases.[5]

Materials and Equipment:

-

This compound (solid)

-

Deuterated organic solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

-

Internal standard of known concentration (optional, for quantitation)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to an NMR tube.

-

Add a known volume of the deuterated solvent to the NMR tube. If using an internal standard, it should be added at this stage.

-

-

Equilibration:

-

Agitate the NMR tube at a constant temperature until equilibrium is reached.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the solution-state NMR spectrum.

-

Identify a well-resolved peak corresponding to this compound.

-

-

Quantification:

-

The concentration of the dissolved compound can be determined by integrating the selected peak and comparing it to the integral of a known concentration of an internal standard.

-

Alternatively, quantitative NMR (qNMR) techniques can be employed using a calibrated pulse sequence.

-

-

Calculation:

-

Calculate the solubility based on the determined concentration in the known volume of the deuterated solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides robust and validated methodologies for its determination. The shake-flask method and NMR spectroscopy are powerful techniques that can yield high-quality, reproducible data essential for the advancement of research and development projects involving this compound. It is recommended that researchers perform these experiments across a range of relevant solvents and temperatures to build a comprehensive solubility profile.

References

An In-depth Technical Guide on the Electrophilic Substitution Dynamics of 2-Bromo-2'-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution mechanisms pertinent to 2-Bromo-2'-chloropropiophenone. It addresses the predominant α-bromination pathway for its synthesis and the electrophilic aromatic substitution reactivity of the substituted phenyl ring. This document is intended to serve as a detailed resource, incorporating mechanistic insights, quantitative data, and experimental protocols.

Core Concepts: Electrophilic Substitution in the Context of this compound

The discussion of electrophilic substitution concerning this compound primarily encompasses two distinct mechanistic pathways:

-

α-Substitution (Halogenation): This is the principal method for the synthesis of this compound, involving the electrophilic substitution of the α-hydrogen on the propiophenone backbone. This reaction proceeds via an enol or enolate intermediate and is the most significant electrophilic substitution associated with this compound.

-

Electrophilic Aromatic Substitution (EAS): This refers to the substitution of a hydrogen atom on the 2'-chlorophenyl ring. The aromatic ring in this compound is generally deactivated towards electrophilic attack due to the presence of electron-withdrawing groups.

This guide will first elaborate on the mechanism of α-bromination for the synthesis of the title compound and then discuss the theoretical aspects of electrophilic aromatic substitution on its deactivated phenyl ring.

Synthesis via α-Bromination: An Electrophilic α-Substitution Mechanism

The synthesis of this compound is chiefly accomplished through the α-bromination of 2'-chloropropiophenone. This reaction is a classic example of an electrophilic substitution at the α-carbon of a ketone.

Acid-Catalyzed α-Bromination Mechanism

Under acidic conditions, the α-bromination of 2'-chloropropiophenone proceeds through the formation of an enol intermediate. The mechanism can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol tautomer. The formation of the enol is the rate-determining step of the reaction.[1]

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (from Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-brominated product, this compound.

Quantitative Data on α-Bromination

The yield and selectivity of the α-bromination of chloropropiophenones are influenced by the choice of brominating agent, solvent, and reaction conditions. While specific kinetic data for the 2'-chloro isomer is not extensively reported, data for related isomers provide valuable insights.

| Brominating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Molecular Bromine (Br₂) | 2'-Chloropropiophenone | Dichloroethane or Acetic Acid | 60-75 | 2-6 | 70-75 | [2] |

| N-Bromosuccinimide (NBS) | 3'-Chloropropiophenone | Acetic Acid | Reflux | 3-6 | 85-87 | [1] |

| Molecular Bromine (Br₂) | 3'-Chloropropiophenone | Dichloromethane | Ambient | 0.67 | 87 | [1] |

| Pyridinium Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | - | 85 | [3] |

| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | - | - | - | ~60 | [3] |

Table 1: Comparison of Brominating Agents and Reaction Conditions for Chlorinated Propiophenones and Acetophenones.

Experimental Protocol: Synthesis of 2-Bromo-4'-chloropropiophenone

This protocol for a related isomer can be adapted for the synthesis of this compound.

Materials:

-

4'-Chloropropiophenone (16.8 g, 0.1 mol)

-

Bromine (15.9 g, 0.1 mol)

-

Chloroform (120 ml)

-

Aluminum chloride (a small amount)

-

Petroleum ether

Procedure:

-

Dissolve 16.8 g (0.1 mol) of 4'-chloropropiophenone in 100 ml of chloroform in a flask.

-

Add a small amount of aluminum chloride to the solution.

-

Prepare a solution of 15.9 g (0.1 mol) of bromine in 20 ml of chloroform.

-

Add the bromine solution dropwise to the 4'-chloropropiophenone solution while stirring.

-

Continue stirring the mixture overnight.

-

Filter the reaction mixture.

-

Evaporate the solvent from the filtrate to obtain a crystalline residue.

-

Wash the crystalline residue with petroleum ether.

-

Dry the product. The melting point of the dry product is 75°C.

Electrophilic Aromatic Substitution on the this compound Ring

The aromatic ring of this compound is subject to the directing and activating/deactivating effects of its substituents: the 2'-chloro group and the 1'-bromo-1'-propionyl group.

Directing Effects of Substituents

-

2'-Chloro Group: The chlorine atom is an ortho, para-director. This is due to the ability of its lone pairs of electrons to donate into the aromatic ring via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. However, due to its electronegativity, chlorine is an overall deactivating group through its inductive effect.

-

1'-(2-Bromopropanoyl) Group: The propionyl group, a ketone, is a meta-director. The carbonyl group is strongly electron-withdrawing, both by induction and resonance. This deactivates the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable for electrophilic attack. The presence of the α-bromo substituent further enhances the electron-withdrawing nature of this group.

Overall Reactivity and Predicted Regioselectivity

The combined effect of a deactivating ortho, para-director (chloro) and a strongly deactivating meta-director (bromo-propionyl) renders the aromatic ring of this compound highly unreactive towards electrophilic aromatic substitution.

Should a reaction be forced under harsh conditions, the regiochemical outcome would be determined by the interplay of these directing effects. The propionyl group at position 1' directs to positions 3' and 5'. The chloro group at position 2' directs to its ortho position (3') and its para position (5'). Therefore, both groups direct incoming electrophiles to the 3' and 5' positions .

Conclusion

The primary electrophilic substitution mechanism relevant to this compound is the α-bromination of its precursor, 2'-chloropropiophenone, which proceeds through an enol intermediate. This synthetic route is efficient and allows for the preparation of the title compound in good yields. In contrast, the aromatic ring of this compound is significantly deactivated towards further electrophilic aromatic substitution due to the presence of both a chloro and a bromo-propionyl substituent. While these groups concertedly direct potential electrophiles to the 3' and 5' positions, the overall deactivation of the ring makes such reactions challenging and less synthetically viable than reactions at the electrophilic α-carbon. This guide provides the foundational knowledge for researchers and professionals working with this and related α-haloketones.

References

- 1. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 2. This compound | 75815-22-4 | Benchchem [benchchem.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-2'-chloropropiophenone via α-Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are crucial intermediates in organic synthesis, serving as versatile precursors for a wide range of pharmaceuticals and complex molecules. The introduction of a bromine atom at the α-position to a carbonyl group enables various subsequent transformations, including nucleophilic substitution and elimination reactions. This document provides detailed protocols for the synthesis of 2-Bromo-2'-chloropropiophenone, a compound structurally related to a key intermediate in the synthesis of the antidepressant bupropion.[1] The methodologies described herein are based on the α-bromination of 2'-chloropropiophenone using molecular bromine, a common and effective method for this transformation.[1][2]

Principle and Mechanism

The α-bromination of a ketone, such as 2'-chloropropiophenone, is typically performed under acidic conditions. The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. Subsequent deprotonation at the α-carbon forms a nucleophilic enol. This enol then attacks a molecule of elemental bromine (Br₂), followed by deprotonation of the carbonyl oxygen to yield the final α-bromo ketone product and regenerate the acid catalyst.[3][4] Controlling reaction parameters such as temperature, solvent, and stoichiometry is critical to maximize yield and minimize the formation of side products like di-brominated species.[1][2]

Caption: Reaction mechanism for the acid-catalyzed α-bromination of a propiophenone.

Experimental Protocols

Safety Precaution: Molecular bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent.[2][5] All operations involving bromine must be performed in a certified chemical fume hood with adequate ventilation.[5][6] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield.[6][7] Have a bromine spill kit and quenching solution (e.g., sodium thiosulfate) readily available.

Protocol 1: Bromination in Dichloromethane

This protocol is adapted from general procedures for the α-bromination of chloropropiophenone derivatives.[1]

Materials:

-

2'-Chloropropiophenone

-

Molecular Bromine (Br₂)

-

Dichloromethane (DCM) or Dichloroethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer, dissolve 2'-chloropropiophenone (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of molecular bromine (1.0-1.1 equivalents) in dichloromethane dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.[1]

Protocol 2: Bromination in Chloroform with Lewis Acid Catalyst

This protocol is adapted from the synthesis of the isomeric 2-bromo-4'-chloropropiophenone.[8][9]

Materials:

-

2'-Chloropropiophenone

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Anhydrous aluminum chloride (AlCl₃) (catalytic amount)

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Nitrogen or argon inlet

-

Rotary evaporator

Procedure:

-